molecular formula C6H6Cl2N2O2S B13569129 2-Amino-3-(2,5-dichlorothiazol-4-yl)propanoic acid

2-Amino-3-(2,5-dichlorothiazol-4-yl)propanoic acid

Katalognummer: B13569129
Molekulargewicht: 241.09 g/mol
InChI-Schlüssel: SZMPQRMBDVOLBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid typically involves the reaction of 2-aminothiazole with dichloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .

Wissenschaftliche Forschungsanwendungen

2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid is unique due to the presence of the dichloro group, which enhances its reactivity and allows for the formation of a wide range of derivatives.

Eigenschaften

Molekularformel

C6H6Cl2N2O2S

Molekulargewicht

241.09 g/mol

IUPAC-Name

2-amino-3-(2,5-dichloro-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C6H6Cl2N2O2S/c7-4-3(10-6(8)13-4)1-2(9)5(11)12/h2H,1,9H2,(H,11,12)

InChI-Schlüssel

SZMPQRMBDVOLBZ-UHFFFAOYSA-N

Kanonische SMILES

C(C1=C(SC(=N1)Cl)Cl)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.